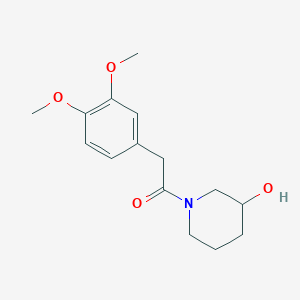![molecular formula C23H20N6O3 B12485752 1-hydroxy-3-methyl-2-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12485752.png)
1-hydroxy-3-methyl-2-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-methyl-12-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]-13-oxo-1,8-diazatricyclo[7400(2),?]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic compound with a unique structure This compound is characterized by its diazatricyclic core, which is fused with multiple functional groups, including a nitrophenyl group, an imino group, and a carbonitrile group
Métodos De Preparación
The synthesis of 11-methyl-12-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]-13-oxo-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves multiple steps, including the formation of the diazatricyclic core and the introduction of the functional groups. The synthetic route typically starts with the preparation of the diazatricyclic core through a series of cyclization reactions. The introduction of the nitrophenyl group and the imino group is achieved through nucleophilic substitution reactions, while the carbonitrile group is introduced via a cyanation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
11-methyl-12-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]-13-oxo-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,9,11-pentaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imino group, leading to the formation of various substituted derivatives.
Cyanation: The carbonitrile group can participate in cyanation reactions, forming cyano derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
11-methyl-12-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]-13-oxo-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 11-methyl-12-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]-13-oxo-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The nitrophenyl group and the imino group play crucial roles in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
11-methyl-12-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]-13-oxo-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,9,11-pentaene-10-carbonitrile can be compared with similar compounds, such as:
- 11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,9,11-pentaene-10-carbonitrile
- 11-methyl-13-sulfanyl-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
These compounds share a similar diazatricyclic core but differ in the functional groups attached The unique combination of functional groups in 11-methyl-12-[(E)-({3-[(4-nitrophenyl)amino]propyl}imino)methyl]-13-oxo-1,8-diazatricyclo[740
Propiedades
Fórmula molecular |
C23H20N6O3 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
3-methyl-2-[3-(4-nitroanilino)propyliminomethyl]-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H20N6O3/c1-15-18(13-24)22-27-20-5-2-3-6-21(20)28(22)23(30)19(15)14-25-11-4-12-26-16-7-9-17(10-8-16)29(31)32/h2-3,5-10,14,26-27H,4,11-12H2,1H3 |
Clave InChI |
BENBUVTWYGZAPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)C=NCCCNC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485671.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B12485681.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)
![8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B12485684.png)
![N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B12485692.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12485697.png)
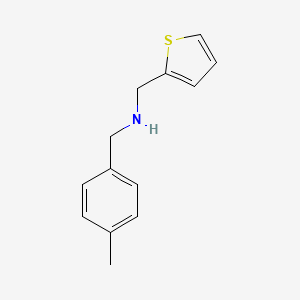
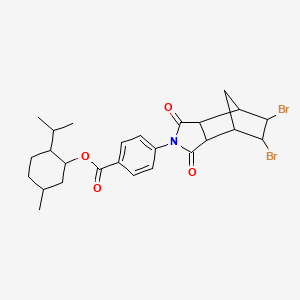
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12485719.png)
![1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485720.png)
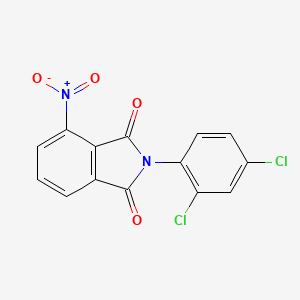
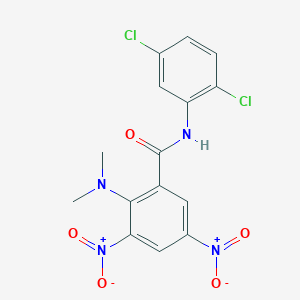
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B12485728.png)
